molecular formula C24H25N5O5S B2990136 N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105208-31-8

N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2990136
CAS No.: 1105208-31-8
M. Wt: 495.55
InChI Key: RRFCSPYNENGXOU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Biological Activity : The synthesis of novel thiazolo[4,5-d]pyridazinones and their biological activities, including analgesic and anti-inflammatory properties, have been extensively studied. These compounds are characterized using various spectroscopic techniques, highlighting the versatility of thiazolo[4,5-d]pyridazinone derivatives in medicinal chemistry (Demchenko et al., 2015).

Crystal Structure Analysis : The crystal structure analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides insights into their molecular conformation and potential interactions with biological targets. Such analyses are crucial for understanding the structure-activity relationships that underpin their biological effects (Ismailova et al., 2014).

Biological Activities and Therapeutic Potential

Antitumor and Antioxidant Evaluation : Research on N-substituted-2-amino-1,3,4-thiadiazoles, including their synthesis and evaluation for antitumor and antioxidant activities, has shown promising results. These studies demonstrate the potential of such compounds in the development of new therapeutic agents with specific mechanisms of action (Hamama et al., 2013).

Alzheimer's Disease : Compounds structurally related to the query chemical have been investigated for their potential in treating Alzheimer's disease. These include the development of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, highlighting the multifunctional therapeutic approach against neurodegenerative diseases (Umar et al., 2019).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-32-15-8-9-16(18(13-15)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFCSPYNENGXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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